trans-Cyclopentane-1,3-dicarboxylic acid is an organic compound characterized by its molecular formula . This compound features a cyclopentane ring with two carboxylic acid groups attached in a trans configuration. Its unique structure allows for various applications in chemistry, biology, and industry. The compound is recognized for its role as a building block in organic synthesis and has potential pharmacological properties due to its derivatives .
trans-Cyclopentane-1,3-dicarboxylic acid is classified as a dicarboxylic acid and falls under the category of cycloalkanes. It is structurally related to other cyclopentane derivatives, such as cis-Cyclopentane-1,3-dicarboxylic acid, which differs in the spatial arrangement of the carboxylic acid groups . The compound can be sourced from various chemical suppliers and is often utilized in research settings for synthesizing complex molecules.
The synthesis of trans-Cyclopentane-1,3-dicarboxylic acid can be achieved through multiple methods. One common approach involves the cyclization of diethyl malonate with 1,3-dibromopropane, leading to the formation of tetraethyl pentane-1,1,5,5-tetracarboxylate. This intermediate is then hydrolyzed to yield the desired dicarboxylic acid.
The molecular structure of trans-Cyclopentane-1,3-dicarboxylic acid consists of a cyclopentane ring with two carboxylic acid functional groups located at the 1 and 3 positions. The trans configuration imparts distinct chemical properties compared to its cis counterpart.
trans-Cyclopentane-1,3-dicarboxylic acid participates in various chemical reactions due to its functional groups.
The mechanism of action for trans-Cyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets within biological systems. For instance, it has been shown to act as an agonist for metabotropic glutamate receptors, which are critical in modulating neurotransmitter release and neuronal signaling pathways . This property suggests potential therapeutic applications in neurological disorders.
Relevant data indicates that the compound may cause skin and eye irritation upon contact; thus, proper safety precautions should be observed during handling.
trans-Cyclopentane-1,3-dicarboxylic acid has several scientific uses:
The resolution of dl-trans-cyclopentane-1,3-dicarboxylic acid by Perkin and Scarborough in 1921 marked a foundational milestone in stereochemistry and medicinal design [1]. This work provided the first enantiopure access to this cyclopentane derivative, enabling studies on the relationship between ring conformation and biological activity. The cyclopentane ring's unique puckered geometry—distinct from flat cyclohexane or linear aliphatic chains—introduced the concept of conformational restriction in bioisosteres. Early applications exploited its rigid scaffold to lock functional groups (here, carboxylic acids) into spatial orientations mimicking transition states or endogenous substrates .
The cyclopentane ring exhibits two primary low-energy conformations: the envelope form (Cs symmetry, four coplanar atoms) and the half-chair form (C2 symmetry, three coplanar atoms). Energy differences between these states are minimal (ΔG ≈ 0.5 kcal mol−1), with pseudorotational barriers <5.0 kcal mol−1, allowing rapid interconversion while maintaining overall rigidity . This dynamic flexibility within a constrained ring system makes it ideal for:
Table 1: Conformational Properties of Cyclopentane Scaffolds
Parameter | Envelope Conformation | Half-Chair Conformation |
---|---|---|
Symmetry | Cs | C2 |
Energy Relative to Envelope | 0 kcal mol−1 | +0.5 kcal mol−1 |
Pseudorotational Barrier | <5.0 kcal mol−1 | ~3.4 kcal mol−1* |
Key Substituent Effect | Equatorial preference at flap | Steric crowding destabilizes |
*Value for methylcyclopentane
trans-Cyclopentane-1,3-dicarboxylic acid (t-CPDA) serves as a rigidified mimic of endogenous dicarboxylic acids like glutaric acid (HOOC-(CH2)3-COOH) or neurotransmitter glutamate. Critical structural differences drive its bioisosteric utility:
In glutamate receptor analogues, t-CPDA’s scaffold reduces rotational freedom, improving selectivity for metabotropic receptors (mGluR) over ionotropic subtypes. Its cyclopentane core also avoids enzymatic degradation pathways targeting glutamate’s α-amino group, extending half-life in vitro .
Table 2: Molecular Descriptors of t-CPDA vs. Glutaric Acid
Property | t-CPDA | Glutaric Acid |
---|---|---|
Molecular Formula | C7H10O4 | C5H8O4 |
Average Mass (Da) | 158.15 | 132.12 |
Carboxylate Distance (Å) | ~5.2 (fixed) | 3.8–6.2 (flexible) |
pKa1/pKa2 | 2.8/4.9* | 4.3/5.4 |
PubChem CID | 1527662 | 743 |
ChemSpider ID | 96485 | 723 |
*Estimated from analogous cyclopentane diacids [3] [5]
The trajectory of t-CPDA research reveals three transformative phases:
Phase 1: Stereochemical Foundations (1921–1980s)Perkin’s resolution established synthetic access, but applications remained limited until the 1980s, when X-ray crystallography confirmed its conformational biasing effects. Studies showed its ring puckering enabled precise positioning of pharmacophores—critical for designing protease inhibitors targeting carboxylate-recognizing enzymes (e.g., HIV-1 integrase) [1] .
Phase 2: Bioisostere Explosion (1990s–2010s)t-CPDA became a cornerstone in neuraminidase inhibitors (e.g., BioCryst’s cyclopentane-based antivirals). Structural studies proved that substituting hydroxyl with guanidine groups (retaining t-CPDA core) yielded nanomolar inhibitors against influenza A/B. Crucially, t-CPDA derivatives maintained activity against oseltamivir-resistant strains by exploiting hydrophobic pockets inaccessible to flexible analogs .
Phase 3: Current Innovations and Unresolved QuestionsModern applications leverage t-CPDA in:
Critical knowledge gaps persist:
Table 3: Key Applications of t-CPDA in Drug Design
Application Domain | Example Compound | Design Rationale |
---|---|---|
Antiviral Agents | BCX-1812 (RWJ-270201) | Cyclopentane scaffold positions guanidine to mimic sialic acid transition state |
Glutamate Receptor Modulators | mGluR2-negative allosteric modulators | Fixes carboxylates in extended conformation blocking orthosteric site |
Spirocyclic Therapeutics | Spiro[4.4]nonane diacids | Combines two t-CPDA units to target protein-protein interfaces |
The evolution of t-CPDA from a stereochemical curiosity to a versatile bioisostere underscores its enduring value in medicinal chemistry. Future research addressing its dynamic behavior in vivo and metabolic stability will unlock new therapeutic applications [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0